molecular formula C15H11NO2 B2850146 9-Methyl-9H-carbazole-3,6-dicarbaldehyde CAS No. 29377-72-8

9-Methyl-9H-carbazole-3,6-dicarbaldehyde

Cat. No.: B2850146
CAS No.: 29377-72-8
M. Wt: 237.258
InChI Key: ADDBIFUIFFYIQN-UHFFFAOYSA-N
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Description

9-Methyl-9H-carbazole-3,6-dicarbaldehyde is an organic compound with the molecular formula C15H11NO2. It is a derivative of carbazole, a nitrogen-containing heterocyclic compound. This compound is known for its aromatic properties and is used in various scientific research applications due to its unique chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Methyl-9H-carbazole-3,6-dicarbaldehyde typically involves the formylation of 9-methylcarbazole. One common method is the Vilsmeier-Haack reaction, where 9-methylcarbazole reacts with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce formyl groups at the 3 and 6 positions of the carbazole ring .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet production demands. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

9-Methyl-9H-carbazole-3,6-dicarbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde groups can be reduced to alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic substitution reactions can occur at the carbazole ring, particularly at the 3 and 6 positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Electrophilic reagents like bromine (Br2) or nitronium ion (NO2+).

Major Products

    Oxidation: 9-Methyl-9H-carbazole-3,6-dicarboxylic acid.

    Reduction: 9-Methyl-9H-carbazole-3,6-dimethanol.

    Substitution: Various substituted carbazole derivatives depending on the electrophile used.

Scientific Research Applications

9-Methyl-9H-carbazole-3,6-dicarbaldehyde has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    9-Ethyl-9H-carbazole-3,6-dicarbaldehyde: Similar structure but with an ethyl group instead of a methyl group.

    9-Benzyl-9H-carbazole-3,6-dicarbaldehyde: Contains a benzyl group instead of a methyl group.

    9H-Carbazole-3,6-dicarboxaldehyde: Lacks the methyl group at the 9 position.

Uniqueness

9-Methyl-9H-carbazole-3,6-dicarbaldehyde is unique due to the presence of the methyl group at the 9 position, which can influence its chemical reactivity and physical properties. This structural feature can affect its solubility, stability, and interactions with other molecules, making it distinct from its analogs .

Properties

IUPAC Name

9-methylcarbazole-3,6-dicarbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO2/c1-16-14-4-2-10(8-17)6-12(14)13-7-11(9-18)3-5-15(13)16/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADDBIFUIFFYIQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)C=O)C3=C1C=CC(=C3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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